N-(4-methoxybenzyl)-N'-(2-methylphenyl)ethanediamide
Description
N-(4-methoxybenzyl)-N’-(2-methylphenyl)ethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxybenzyl group and a methylphenyl group attached to an ethanediamide backbone
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-5-3-4-6-15(12)19-17(21)16(20)18-11-13-7-9-14(22-2)10-8-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWUFRKQDFCZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977883 | |
| Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~2~-(2-methylphenyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6233-40-5 | |
| Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~2~-(2-methylphenyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-N’-(2-methylphenyl)ethanediamide can be achieved through a multi-step process involving the following key steps:
Formation of the Ethanediamide Backbone: This can be done by reacting ethylenediamine with an appropriate acylating agent such as acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the ethanediamide intermediate with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Methylphenyl Group: The final step involves the introduction of the methylphenyl group through a similar nucleophilic substitution reaction. The ethanediamide intermediate is reacted with 2-methylphenyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of N-(4-methoxybenzyl)-N’-(2-methylphenyl)ethanediamide typically involves large-scale synthesis using the same principles as the laboratory methods but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-N’-(2-methylphenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane.
Major Products
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives with various functional groups.
Scientific Research Applications
N-(4-methoxybenzyl)-N’-(2-methylphenyl)ethanediamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-N’-(2-chlorophenyl)ethanediamide
- N-(4-methoxybenzyl)-N’-(2-fluorophenyl)ethanediamide
- N-(4-methoxybenzyl)-N’-(2-bromophenyl)ethanediamide
Uniqueness
N-(4-methoxybenzyl)-N’-(2-methylphenyl)ethanediamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
